Carulomycin A
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Overview
Description
Carulomycin A is a natural compound isolated from marine-derived actinomycetes, specifically from the species Actinoalloteichus cyanogriseus and Streptomyces caeruleus . It is known for its unique 2,2’-bipyridine core structure and 6-aldoxime functional group . This compound exhibits diverse bioactivities, including antifungal, anti-amoebic, and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carulomycin A involves several key steps, including amidation, intramolecular aldol-type condensation, and oxidation reactions . The total synthesis starts from commercially available starting materials and proceeds through a series of reactions to form the final product . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate each step.
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using marine-derived actinomycetes . The production titer can be significantly improved through strain optimization techniques such as UV mutagenesis and cofactor engineering . These methods enhance the yield of this compound, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Carulomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different bioactivities .
Scientific Research Applications
Carulomycin A has a wide range of scientific research applications:
Mechanism of Action
Carulomycin A exerts its effects by targeting cellular iron content . It depletes intracellular iron by reducing its uptake and increasing its release, leading to cell cycle arrest and inhibition of cell proliferation . This mechanism involves the inhibition of ribonucleotide reductase, activation of MAPK signaling pathways, and modulation of cell cycle control molecules .
Comparison with Similar Compounds
Carulomycin A is unique due to its 2,2’-bipyridine core structure and 6-aldoxime functional group . Similar compounds include:
Collismycin A: Shares a similar bipyridine core but differs in its functional groups and bioactivities.
Pyrisulfoxin A: Another bipyridine-containing compound with distinct structural features and biological activities.
Nocardicin A: Although structurally different, it shares some bioactivities with this compound.
This compound stands out due to its potent immunosuppressive and antifungal properties, making it a valuable compound for further research and development .
Properties
CAS No. |
19462-07-8 |
---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
(NZ)-N-[(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3/b14-8- |
InChI Key |
JCTRJRHLGOKMCF-ZSOIEALJSA-N |
Isomeric SMILES |
COC1=CC(=NC(=C1)C2=CC=CC=N2)/C=N\O |
Canonical SMILES |
COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO |
Origin of Product |
United States |
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